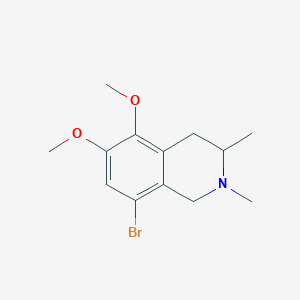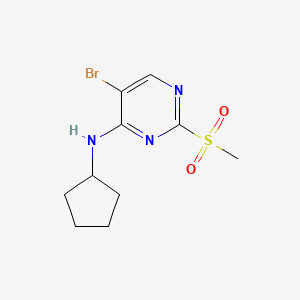![molecular formula C9H17N5O7S B15062423 (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid](/img/structure/B15062423.png)
(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridinone core and a dihydroxypropyl side chain, combined with sulfuric acid. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one typically involves multiple steps, starting from simpler precursors. The process often includes:
Formation of the pteridinone core: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the dihydroxypropyl side chain: This step may involve the use of chiral catalysts to ensure the correct stereochemistry.
Sulfuric acid addition: The final step involves the addition of sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropyl side chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pteridinone core, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its interactions with biological molecules can be harnessed to develop new drugs or diagnostic tools.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The dihydroxypropyl side chain and the pteridinone core play crucial roles in these interactions, allowing the compound to exert its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one
- (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloric acid
- (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;phosphoric acid
Uniqueness
The uniqueness of (6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid lies in its combination with sulfuric acid, which imparts distinct chemical properties
Eigenschaften
Molekularformel |
C9H17N5O7S |
|---|---|
Molekulargewicht |
339.33 g/mol |
IUPAC-Name |
(6S)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
InChI |
InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4-,6-;/m0./s1 |
InChI-Schlüssel |
YCBVHESKFWFUMG-NXYGYYFTSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Kanonische SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
![2-[2-(4-Chlorophenyl)ethyl]-3-methylisoquinolin-1(2H)-one](/img/structure/B15062349.png)
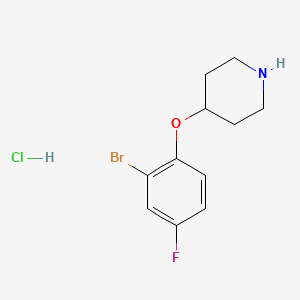
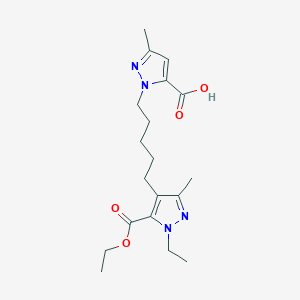
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
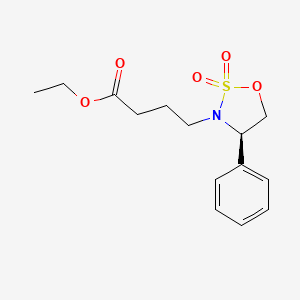
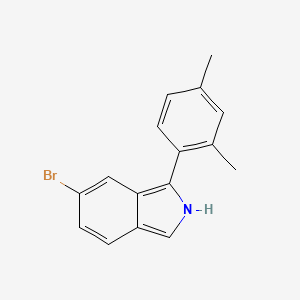
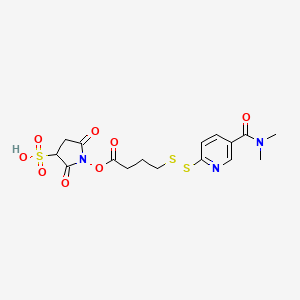

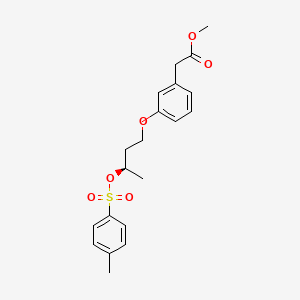

![[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B15062399.png)
